molecular formula C22H17ClN6O3S B2443939 1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione CAS No. 1112348-44-3

1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2443939
CAS No.: 1112348-44-3
M. Wt: 480.93
InChI Key: CQMMDSDSNJBOBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrimidine ring, a piperazine ring, and a pyridine ring, among others. The exact structure would need to be determined through methods such as X-ray crystallography .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has elucidated various synthesis techniques and chemical reactions for related compounds, emphasizing the flexibility in creating derivatives and the potential for tailored applications. For instance, compounds derived from pyrimidines and piperazines have been synthesized through regioselective amination, demonstrating the chemical versatility of these frameworks. These methods facilitate the creation of novel compounds with specific functional groups, potentially applicable in materials science or as precursors for further chemical modifications (Gulevskaya et al., 1994).

Applications in Material Science and Catalysis

Some derivatives have shown promise in material science and as catalysts. For example, the synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid on nanosilica demonstrates innovative approaches to catalyst design, offering potential environmental and efficiency benefits in various chemical reactions (Rahmani et al., 2018).

Antioxidant Properties and Potential Therapeutic Applications

Research into pyrazolopyridine derivatives has uncovered significant antioxidant properties, suggesting potential therapeutic applications. These compounds have shown the ability to protect DNA from oxidative damage, indicating their utility in medical and biochemical research focused on cellular protection and longevity (Gouda, 2012).

Structural Characterization and Molecular Design

Advanced structural characterization of similar compounds has been instrumental in understanding their chemical behavior and interaction potential. Studies have detailed the crystal and molecular structures of isothiazolopyridine derivatives, offering insights into their geometric configuration, electronic properties, and interaction capabilities, which are crucial for designing more effective molecules for specific applications (Karczmarzyk & Malinka, 2004).

Photophysical Properties and Sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives have highlighted their photophysical properties and potential as pH sensors. These studies showcase how molecular design can be leveraged to create compounds with specific electronic and optical properties, making them suitable for applications in sensing technologies (Yan et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid, which is then converted to the second intermediate, 3-(4-pyridin-2-ylpiperazin-1-yl)propanoyl chloride. This intermediate is then coupled with 1,3-dimethyl-6-amino-2,4(1H,3H)-pyrimidinedione to form the final product.", "Starting Materials": [ "1,3-dimethyl-6-amino-2,4(1H,3H)-pyrimidinedione", "4-pyridin-2-ylpiperazine", "3-bromopropanoic acid", "thionyl chloride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid by reacting 4-pyridin-2-ylpiperazine with 3-bromopropanoic acid in the presence of triethylamine and sodium bicarbonate in ethyl acetate. The resulting product is isolated by filtration and washed with water.", "Step 2: Synthesis of 3-(4-pyridin-2-ylpiperazin-1-yl)propanoyl chloride by reacting 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid with thionyl chloride in the presence of triethylamine in dichloromethane. The resulting product is isolated by evaporation of the solvent.", "Step 3: Coupling of 3-(4-pyridin-2-ylpiperazin-1-yl)propanoyl chloride with 1,3-dimethyl-6-amino-2,4(1H,3H)-pyrimidinedione in the presence of triethylamine in dichloromethane. The resulting product is isolated by evaporation of the solvent and purification by column chromatography." ] }

CAS No.

1112348-44-3

Molecular Formula

C22H17ClN6O3S

Molecular Weight

480.93

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H17ClN6O3S/c1-12-4-3-5-13(8-12)19-25-18(32-28-19)11-33-22-26-20-15(10-24-27-20)21(30)29(22)14-6-7-17(31-2)16(23)9-14/h3-10H,11H2,1-2H3,(H,24,27)

InChI Key

CQMMDSDSNJBOBI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)OC)Cl

solubility

not available

Origin of Product

United States

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